6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine
Description
6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine is a halogenated heterocyclic compound with a fused imidazo[1,2-a]pyrazine core. Its structure features a bromine atom at position 6, an iodine atom at position 3, and an amine group at position 8 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for targeting enzymes like kinases and dNTPases .
Properties
Molecular Formula |
C6H4BrIN4 |
|---|---|
Molecular Weight |
338.93 g/mol |
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11) |
InChI Key |
OCNHRXAWAIIKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)N)Br)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine generally involves multi-step reactions starting from simpler heterocyclic precursors, typically involving:
- Construction of the imidazo[1,2-a]pyrazine core.
- Selective halogenation at the 6-position (bromination).
- Subsequent iodination at the 3-position.
- Introduction of the amine group at the 8-position.
The synthetic route requires precise control of reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of imidazo[1,2-a]pyrazine core | Cyclization of appropriate pyrazine and imidazole precursors | Bicyclic core structure obtained |
| 2 | Bromination at C-6 position | Use of brominating agents (e.g., N-bromosuccinimide) under controlled conditions | Selective bromination achieved |
| 3 | Iodination at C-3 position | Iodinating agents such as iodine with oxidants or iodinating reagents | Iodine introduced selectively at C-3 |
| 4 | Introduction of amine at C-8 position | Amination via nucleophilic substitution or amine coupling reactions | Primary amine group installed |
This sequence is supported by analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm structure and purity at each stage.
Alternative Synthetic Approaches
One-pot tandem cyclization and halogenation: Similar to methods used in the synthesis of related imidazo[1,2-a]pyridines, a one-pot method involving α-bromoketones and 2-aminopyrazine derivatives under oxidative conditions (e.g., tert-butyl hydroperoxide) can be adapted for the formation of 3-bromo and 3-iodo derivatives, followed by amination steps.
Metal-free radical bromination/iodination: Radical pathways using oxidants such as TBHP (tert-butyl hydroperoxide) and iodine sources have been reported for similar heterocycles, allowing selective halogenation without metal catalysts.
Analytical and Characterization Data
| Analytical Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | Chemical shifts consistent with imidazo[1,2-a]pyrazine core and substituents |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 396.03 g/mol |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak indicating high purity |
These methods ensure the synthesized compound matches the expected structure and purity required for further applications.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Polar aprotic solvents such as dimethylformamide or acetonitrile |
| Temperature | Room temperature to reflux (25–100 °C) |
| Reaction Time | Several hours to overnight (6–24 h) |
| Halogenating Agents | N-bromosuccinimide, iodine, or iodine/oxidant mixtures |
| Amination Reagents | Propane-1,3-diamine or similar amines |
| Yield | Moderate to good (40–85%) depending on step and conditions |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds, such as Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-A]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Scientific Research Applications
- Kinase Inhibition:
- Imidazo[1,2-a]pyrazin-8-amines, including 6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine, have been identified as novel inhibitors of breast tumor kinase (Brk) and protein tyrosine kinase 6 (PTK6) . These kinases are implicated in various cancers, making the compound a potential lead for developing anti-cancer therapeutics .
- A series of substituted imidazo[1,2-a]pyrazin-8-amines have demonstrated low-nanomolar Brk inhibition activity and high selectivity towards other kinases . This selectivity is crucial for minimizing off-target effects in drug development .
- Intermediate in Chemical Synthesis:
- 6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine can be used as a building block in synthesizing more complex molecules with potential pharmaceutical applications . For example, it can be used in creating PI3K-γ inhibitors .
- It serves as a key intermediate in preparing (6-bromo-3-iodo-imidazo[1,2-a]pyrazin-8-yl)-isobutylamine .
Safety Information
As indicated by its PubChem entry, 6-Bromo-3-iodoimidazo[1,2-a]pyrazine has certain hazard statements associated with it :
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
Potential Therapeutic Applications
Research suggests that inhibiting PI3K-γ could be beneficial in treating various conditions :
- Rheumatoid Arthritis: PI3K-γ inhibition has shown promise in suppressing joint inflammation and damage in models of rheumatoid arthritis .
- Alzheimer’s Disease: PI3K-γ inhibition attenuated Aβ(1-40)-induced accumulation of activated astrocytes and microglia in the hippocampus, preventing peptide-induced cognitive deficits and synaptic dysfunction in a mouse model of AD .
- Multiple Sclerosis: Deficiency or inhibition of PI3K-γ delayed the onset and alleviated symptoms in experimental autoimmune encephalomyelitis in mice, a model for multiple sclerosis .
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The imidazo[1,2-a]pyrazin-8-amine scaffold is highly modular, with variations in halogenation and substituent positions significantly altering biological activity and physicochemical properties. Key analogues include:
| Compound Name | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine | Br (C6), I (C3), NH₂ (C8) | 365.04* | Dual halogenation enhances halogen bonding; iodine increases steric bulk. |
| 6-Bromoimidazo[1,2-a]pyrazin-8-amine | Br (C6), NH₂ (C8) | 255.07 | Lacks iodine; simpler synthesis; lower lipophilicity. |
| 3-Bromoimidazo[1,2-a]pyrazin-8-amine | Br (C3), NH₂ (C8) | 213.04 | Bromine at C3 alters electronic distribution; smaller molecular footprint. |
| 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | Br (C6), Cl (C8) | 242.48 | Chlorine at C8 reduces hydrogen-bonding potential. |
| CG9 (Syk inhibitor) | Morpholino, indazolyl groups | 435.45 | Complex substituents enhance kinase selectivity. |
*Calculated based on molecular formula C₇H₅BrIN₅.
Key Research Findings
Halogen Effects : Bromine and iodine substituents increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites. Iodine’s larger atomic radius improves steric complementarity but may reduce solubility .
Synthetic Versatility : The imidazo[1,2-a]pyrazin-8-amine core supports diverse functionalization. For example, 6-bromo derivatives undergo cross-coupling to yield potent dNTPase inhibitors (IC₅₀ values < 100 nM) .
Pharmacokinetic Considerations : Halogenated analogues exhibit improved metabolic stability but may require formulation optimization to address low aqueous solubility .
Biological Activity
6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as a phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, which is significant in various cellular processes including immune response and inflammation.
The molecular formula of 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine is with a molecular weight of approximately 338.931 g/mol. The compound exhibits a density of 2.8 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrIN₄ |
| Molecular Weight | 338.931 g/mol |
| Density | 2.8 g/cm³ |
| CAS Number | 1243279-22-2 |
PI3Kγ Inhibition
Research indicates that 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine acts as an inhibitor of PI3Kγ, a key enzyme involved in signaling pathways that regulate immune responses and inflammation . The inhibition of PI3Kγ can lead to reduced chemotaxis of neutrophils and eosinophils, which are critical in inflammatory responses.
PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in various immune functions, including:
- Chemotaxis : The movement of cells towards chemical stimuli.
- Cytokine Production : T-cells deficient in PI3Kγ show impaired cytokine production upon stimulation .
Inhibition of this pathway has been linked to therapeutic effects in autoimmune diseases and allergies, suggesting potential applications for the compound in treating such conditions.
Case Studies
Several studies have explored the effects of PI3Kγ inhibitors, including 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine:
- Asthma Models : In animal models of asthma, treatment with PI3Kγ inhibitors resulted in decreased recruitment of inflammatory cells to the airways, indicating reduced airway inflammation .
- Cancer Research : The role of PI3K signaling in cancer progression has also been investigated. Inhibitors like 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine have shown promise in reducing tumor growth by modulating immune cell activity .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Q & A
What are the established synthetic routes for 6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine, and how do reaction conditions influence yield?
Basic
The compound is synthesized via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, using pyrazine-2,3-diamine as the amidine component. Optimal conditions include mild temperatures (e.g., 80°C) in protic solvents (e.g., 2-propanol) with sodium bicarbonate as a base, achieving yields up to 45% after purification by column chromatography . Halogenation steps (bromination/iodination) are typically performed sequentially to avoid steric clashes, with regioselectivity controlled by precursor design .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic
Single-crystal X-ray diffraction (SC-XRD) confirms planar imidazo[1,2-a]pyrazine cores and halogen positioning, with N—H⋯N hydrogen bonding observed in the crystal lattice . NMR (¹H/¹³C) identifies amine protons (δ ~5.5 ppm) and aromatic signals (δ 7.2–8.1 ppm), while IR spectroscopy validates NH₂ stretches (~3350 cm⁻¹) . High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular weight (C₆H₅BrIN₄; MW 362.94) .
How does regioselectivity challenge the synthesis of halogenated imidazo[1,2-a]pyrazines?
Advanced
Regioselectivity arises during cyclization when multiple reactive sites exist. For example, 2-bromo-1-(6-bromo-3-pyridyl)ethanone reacts with 2-amino-3-methylpyrazine to form the 2-substituted imidazo[1,2-a]pyrazine as the major product (dihedral angle ~16.2° between pyridine and pyrazine rings) . Computational modeling (DFT) predicts thermodynamic favorability for specific regioisomers, guiding precursor design to avoid byproducts .
Can computational methods optimize reaction pathways for this compound?
Advanced
Quantum chemical calculations (e.g., reaction path searches) and machine learning models analyze transition states and intermediates to predict optimal conditions. For example, ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error in halogenation steps . Solvent effects and catalyst selection (e.g., Pd-mediated cross-coupling) are modeled to enhance efficiency .
What structure-activity relationships (SAR) are reported for halogenated imidazo[1,2-a]pyrazines?
Advanced
Bromo and iodo substituents enhance binding to adenosine receptors (A₁/A₂ₐ) due to increased hydrophobicity and steric bulk. Nitro or methoxy groups at specific positions modulate activity; e.g., 6-(4-nitrophenyl) derivatives show higher affinity (IC₅₀ < 1 µM) than non-substituted analogs . SAR studies require comparative assays (e.g., radioligand binding) to resolve halogen-specific effects .
How do bromo and iodo substituents influence electronic properties and reactivity?
Advanced
Bromine’s lower electronegativity (vs. iodine) reduces electron withdrawal, stabilizing nucleophilic aromatic substitution (SNAr) at the 3-position. Iodo groups, however, enhance oxidative coupling efficiency in Pd-catalyzed reactions. UV-vis spectroscopy and cyclic voltammetry reveal redshifted absorption and altered redox potentials (ΔE ~0.2 V) in iodo derivatives .
What hydrogen-bonding patterns are observed in its crystal structure?
Basic
SC-XRD shows three independent molecules in the asymmetric unit, with primary amine groups acting as hydrogen-bond donors. Each NH₂ forms N—H⋯N interactions (2.8–3.0 Å), creating a 2D network. Planarity (RMSD < 0.024 Å) and packing density influence solubility and melting point .
How can contradictory biological activity data be resolved in pharmacological studies?
Advanced
Discrepancies in IC₅₀ values (e.g., ±20% between assays) may stem from assay conditions (pH, co-solvents) or impurity profiles. Orthogonal validation via SPR (surface plasmon resonance) and cellular assays (e.g., cAMP modulation) is recommended. Purity >98% (HPLC) and counterion analysis (e.g., HCl salt vs. freebase) are critical .
What alternative halogenation strategies avoid undesired byproducts?
Advanced
Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables selective iodination at the 3-position, bypassing competing bromine migration. Microwave-assisted halogen exchange (e.g., Br→I using CuI/KI) achieves >90% conversion under inert conditions .
What challenges arise in scaling up synthesis while maintaining purity?
Advanced
Scale-up introduces impurities from incomplete cyclization or halogen exchange. Process optimization includes solvent switching (e.g., 2-propanol → DMF for solubility), in-line FTIR monitoring, and recrystallization in ethanol/dichloroethane (4:1 v/v) to achieve >97% purity . Thermal stability studies (TGA/DSC) ensure decomposition temperatures (>200°C) align with reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
